molecular formula C11H16BrNO2 B355563 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol CAS No. 861410-65-3

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol

Cat. No.: B355563
CAS No.: 861410-65-3
M. Wt: 274.15g/mol
InChI Key: SFMMTSNBHGAYCI-UHFFFAOYSA-N
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Description

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is an organic compound with the molecular formula C11H16BrNO2. It is characterized by the presence of a bromobenzyl group attached to an aminoethoxyethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol typically involves the reaction of 4-bromobenzylamine with ethylene glycol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, modulating their activity. The aminoethoxyethanol moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Chlorobenzyl)amino]ethoxy}ethanol
  • 2-{2-[(4-Fluorobenzyl)amino]ethoxy}ethanol
  • 2-{2-[(4-Methylbenzyl)amino]ethoxy}ethanol

Uniqueness

Compared to similar compounds, 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and industrial applications .

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylamino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c12-11-3-1-10(2-4-11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMMTSNBHGAYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCOCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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